molecular formula C17H24N2O2 B5349601 1-acetyl-N-(2-ethyl-6-methylphenyl)-4-piperidinecarboxamide

1-acetyl-N-(2-ethyl-6-methylphenyl)-4-piperidinecarboxamide

Cat. No. B5349601
M. Wt: 288.4 g/mol
InChI Key: XQQITSOFSNUNGI-UHFFFAOYSA-N
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Description

1-acetyl-N-(2-ethyl-6-methylphenyl)-4-piperidinecarboxamide, also known as AEMPS, is a synthetic compound with potential therapeutic applications. It belongs to the class of piperidine carboxamide derivatives and has been studied extensively for its pharmacological properties.

Mechanism of Action

The exact mechanism of action of 1-acetyl-N-(2-ethyl-6-methylphenyl)-4-piperidinecarboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. This compound has also been shown to interact with opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to decrease anxiety-like behavior in animal models. Additionally, this compound has been shown to produce analgesic effects by modulating pain pathways in the central nervous system.

Advantages and Limitations for Lab Experiments

1-acetyl-N-(2-ethyl-6-methylphenyl)-4-piperidinecarboxamide has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized and purified. This compound is also relatively stable and has a long shelf life. However, there are also limitations to using this compound in laboratory experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well established.

Future Directions

There are several future directions for research on 1-acetyl-N-(2-ethyl-6-methylphenyl)-4-piperidinecarboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine the efficacy and safety of this compound in treating these conditions. Another area of interest is its potential as a treatment for pain and inflammation. Additional studies are needed to determine the optimal dose and route of administration for this compound in these applications. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.

Synthesis Methods

1-acetyl-N-(2-ethyl-6-methylphenyl)-4-piperidinecarboxamide is synthesized through a multi-step process that involves the reaction of 2-ethyl-6-methylaniline with acetic anhydride to form N-acetyl-2-ethyl-6-methylaniline. This intermediate is then reacted with piperidine-4-carboxylic acid to yield this compound.

Scientific Research Applications

1-acetyl-N-(2-ethyl-6-methylphenyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antinociceptive, anti-inflammatory, and anxiolytic properties in animal models. This compound has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-acetyl-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-4-14-7-5-6-12(2)16(14)18-17(21)15-8-10-19(11-9-15)13(3)20/h5-7,15H,4,8-11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQITSOFSNUNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2CCN(CC2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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